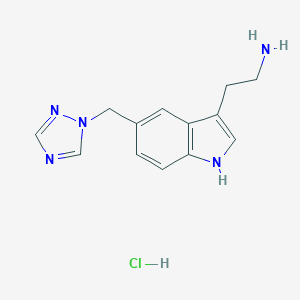

Didemethyl Rizatriptan Hydrochloride

Description

Significance of Drug Metabolites and Related Compounds in Pharmaceutical Sciences

In the realm of pharmaceutical sciences, the study of drug metabolites and related compounds, such as impurities, is of paramount importance. Drug metabolism is the process by which the body chemically modifies a drug, producing metabolites that can be either pharmacologically active or inactive. These metabolites can significantly influence a drug's efficacy and safety profile. europeanpharmaceuticalreview.com Active metabolites may contribute to the therapeutic effect, sometimes even more potently than the parent drug, while others may be responsible for adverse reactions or toxicity. nih.gov

Furthermore, compounds that are not products of metabolism but are instead impurities arising from the manufacturing process or degradation also require rigorous scrutiny. tandfonline.com Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., Q3A, Q3B) that mandate the identification, quantification, and toxicological assessment of impurities above certain thresholds. gmpinsiders.comeuropa.eu This ensures the quality, safety, and consistency of the final pharmaceutical product, as even minute quantities of an impurity could potentially impact patient health. clearsynth.com Therefore, a comprehensive understanding of both metabolites and impurities is fundamental to the entire lifecycle of a drug, from discovery and development to manufacturing and post-market surveillance.

Overview of Rizatriptan and its Pharmacological Classification

Rizatriptan is a medication used for the acute treatment of migraine headaches, with or without aura. nih.gov It belongs to the triptan class of drugs, which are structurally related to serotonin (B10506) (5-hydroxytryptamine, 5-HT). Pharmacologically, Rizatriptan is classified as a selective serotonin 5-HT1B and 5-HT1D receptor agonist. tandfonline.com The therapeutic action of Rizatriptan in migraine is attributed to its agonist effects on these receptors, which are located on intracranial blood vessels and sensory nerves of the trigeminal system. wikipedia.org This interaction leads to the constriction of cranial vessels, inhibition of neuropeptide release, and a reduction in the transmission of pain signals in the brain, collectively providing relief from migraine symptoms. nih.gov

| Classification Category | Description |

|---|---|

| Therapeutic Class | Antimigraine Agent |

| Pharmacological Class | Selective Serotonin (5-HT1B/1D) Receptor Agonist |

| Chemical Class | Triptan; Tryptamine Derivative |

Positioning of Didemethyl Rizatriptan Hydrochloride as a Key Rizatriptan Metabolite and Impurity

The metabolic pathway of Rizatriptan in the human body is well-documented. The primary route of metabolism is oxidative deamination, a reaction catalyzed by the enzyme monoamine oxidase-A (MAO-A). This process converts Rizatriptan into an inactive indole (B1671886) acetic acid metabolite. A secondary, minor metabolic pathway involves the formation of N-monodesmethyl-rizatriptan, which is the result of the removal of a single methyl group from the terminal amine of the parent molecule. This N-monodesmethyl metabolite retains pharmacological activity similar to Rizatriptan itself.

In this context, Didemethyl Rizatriptan, which is the compound resulting from the removal of both methyl groups from the N,N-dimethylamino group of Rizatriptan, is not identified as a significant in vivo metabolite in major human disposition studies. Instead, Didemethyl Rizatriptan Hydrochloride is primarily recognized and characterized as a process-related impurity that can arise during the synthesis of the Rizatriptan active pharmaceutical ingredient (API). researchgate.netontosight.ai Its presence in the final drug product is carefully monitored and controlled to adhere to the strict limits set by regulatory authorities to ensure product purity and safety. nih.govresearchgate.net Thus, its relevance is less as a product of biological breakdown and more as a benchmark for quality control in pharmaceutical manufacturing.

Research Landscape and Knowledge Gaps Pertaining to Didemethyl Rizatriptan Hydrochloride

The available body of scientific literature on Didemethyl Rizatriptan Hydrochloride is limited and highly specialized. The majority of research is focused on the parent drug, Rizatriptan, covering its efficacy, safety, and primary metabolic pathways. In contrast, public domain research specifically investigating the pharmacological, toxicological, or pharmacokinetic properties of Didemethyl Rizatriptan Hydrochloride is scarce.

The existing information is predominantly found in pharmaceutical chemistry literature and from suppliers of chemical reference standards. These sources focus on the synthesis, isolation, and analytical detection of Didemethyl Rizatriptan as an impurity for quality control purposes. researchgate.netinnovareacademics.innih.gov This creates a significant knowledge gap regarding its specific biological activity. While it is known to be a process-related impurity, its potential to interact with 5-HT receptors, its metabolic fate if ingested, and its specific safety profile are not well-established in peer-reviewed pharmacological studies. Research into these aspects is likely conducted internally by pharmaceutical manufacturers as part of the regulatory requirement to qualify impurities, but this data is often proprietary and not publicly disseminated. Consequently, a comprehensive understanding of Didemethyl Rizatriptan Hydrochloride from a pharmacological and toxicological standpoint remains an area with limited public information.

Compound Reference Table

| Compound Name | CAS Number (Free Base) | Molecular Formula (Free Base) | Role |

|---|---|---|---|

| Rizatriptan | 144034-80-0 | C15H19N5 | Parent Drug |

| Didemethyl Rizatriptan Hydrochloride | 1016900-28-9 (HCl Salt) | C13H16ClN5 | Impurity |

| N-monodesmethyl-rizatriptan | 144034-84-4 | C14H17N5 | Metabolite |

| Rizatriptan Indole Acetic Acid Metabolite | Not specified | Not specified | Metabolite |

| Serotonin (5-hydroxytryptamine) | 50-67-9 | C10H12N2O | Endogenous Neurotransmitter |

Properties

IUPAC Name |

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5.ClH/c14-4-3-11-6-16-13-2-1-10(5-12(11)13)7-18-9-15-8-17-18;/h1-2,5-6,8-9,16H,3-4,7,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOZZYWRWWRAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647334 | |

| Record name | 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016900-28-9 | |

| Record name | 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Chemical Characterization of Didemethyl Rizatriptan Hydrochloride

Comparative Structural Analysis with Parent Rizatriptan

The chemical structure of Didemethyl Rizatriptan is closely related to its parent compound, Rizatriptan. Rizatriptan's systematic name is N,N-dimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine. wikipedia.org The core structure of both molecules features an indole (B1671886) ring substituted at the 3-position with an ethylamine (B1201723) side chain and at the 5-position with a methyl-triazole group.

The primary structural difference lies in the substitution at the terminal nitrogen atom of the ethylamine side chain. In Rizatriptan, this nitrogen is dimethylated, meaning it is bonded to two methyl groups. In Didemethyl Rizatriptan, both of these methyl groups are absent, resulting in a primary amine. This seemingly minor alteration leads to significant differences in the physicochemical properties of the two molecules, including polarity and molecular weight.

The hydrochloride salt form involves the protonation of one or more of the basic nitrogen atoms in the molecule, typically the primary amine of the ethylamine side chain, forming an ammonium (B1175870) salt. This enhances the compound's solubility in aqueous media.

| Feature | Rizatriptan | Didemethyl Rizatriptan |

|---|---|---|

| Systematic Name | N,N-dimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-3-yl)ethan-1-amine |

| Molecular Formula (Free Base) | C15H19N5 | C13H15N5 |

| Molecular Weight (Free Base) | 269.35 g/mol | 241.29 g/mol |

| Key Structural Difference | Dimethylated terminal amine | Primary terminal amine |

Development and Application of Spectroscopic and Spectrometric Techniques for Structural Confirmation

A combination of advanced analytical techniques is essential for the unambiguous structural confirmation and purity assessment of Didemethyl Rizatriptan Hydrochloride.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful tool for determining the elemental composition of a molecule with high accuracy. For Didemethyl Rizatriptan (free base, C13H15N5), the expected accurate mass of the protonated molecule [M+H]+ would be calculated based on the precise masses of its constituent atoms.

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. While specific experimental fragmentation data for Didemethyl Rizatriptan is not widely published, a theoretical fragmentation pattern can be predicted based on its structure and known fragmentation behaviors of similar compounds.

Collision-Induced Dissociation (CID) : In CID, the protonated molecule is accelerated and collided with an inert gas. Common fragmentation pathways for molecules with an ethylamine side chain attached to an indole ring involve cleavage of the C-C bond between the ethyl group and the indole ring, and cleavage of the C-N bond of the amine. A significant fragment would likely correspond to the loss of the ethylamine side chain.

Electron-Activated Dissociation (EAD) : EAD is a newer fragmentation technique that can provide complementary information to CID. It often results in different fragmentation patterns, which can be particularly useful for distinguishing between isomers and providing more detailed structural information. mass-analytica.com

A hypothetical fragmentation pattern for the protonated Didemethyl Rizatriptan molecule ([M+H]+) is presented below. Please note that these are predicted fragments and their relative abundances would need to be confirmed by experimental data.

| Predicted Fragment (m/z) | Possible Structure/Loss |

|---|---|

| [M+H]+ | Protonated Didemethyl Rizatriptan |

| [M+H - NH3]+ | Loss of ammonia (B1221849) from the primary amine |

| [Indole-CH2-Triazole]+ | Fragment containing the indole and triazole moieties |

| [Indole-CH2]+ | Fragment resulting from cleavage of the bond to the triazole group |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules. Both 1H and 13C NMR would be used to confirm the structure of Didemethyl Rizatriptan Hydrochloride.

1H NMR : The 1H NMR spectrum would be expected to show distinct signals for the protons on the indole ring, the ethylamine side chain, the methylene (B1212753) bridge, and the triazole ring. The absence of signals corresponding to the N-methyl groups (which would typically appear as a singlet in the upfield region in the spectrum of Rizatriptan) would be a key indicator of the didemethylated structure. The protons of the -CH2-CH2-NH2 group would likely appear as multiplets.

13C NMR : The 13C NMR spectrum would provide information on all the carbon atoms in the molecule. The absence of the carbon signal for the N-methyl groups would further confirm the didemethylation. The chemical shifts of the carbons in the indole ring and the side chain would be consistent with the proposed structure.

A table of predicted 1H and 13C NMR chemical shifts is provided below for illustrative purposes. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Indole-NH | ~11.0 (broad singlet) | - |

| Indole aromatic CH | 7.0 - 7.8 | 110 - 140 |

| Triazole CH | ~8.0 and ~8.5 (singlets) | 145 - 155 |

| Indole-CH2-Triazole | ~5.5 (singlet) | ~50 |

| Indole-CH2-CH2-N | ~3.0 (multiplet) | ~25 |

| CH2-N | ~3.2 (multiplet) | ~40 |

| NH2 | Variable (broad) | - |

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds and for separating them from related impurities. nih.gov A validated HPLC method would be used to determine the percentage purity of Didemethyl Rizatriptan Hydrochloride and to quantify any other related substances.

A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). The detection is usually performed using a UV detector at a wavelength where the analyte has significant absorbance (e.g., around 225 nm or 280 nm for indole-containing compounds).

The retention time of Didemethyl Rizatriptan would be different from that of Rizatriptan and other related impurities due to the difference in their polarities. As Didemethyl Rizatriptan is more polar than Rizatriptan (due to the primary amine), it would typically have a shorter retention time in a reversed-phase HPLC system.

Method validation according to ICH guidelines would be necessary to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose of purity assessment.

Synthetic and Biotransformation Pathways of Didemethyl Rizatriptan Hydrochloride

Chemical Synthetic Routes Leading to Rizatriptan and the Formation of Related Impurities

The industrial synthesis of rizatriptan has been approached through several distinct chemical strategies, each with its own set of advantages and challenges, particularly concerning the generation of process-related impurities. Key methods include the Fischer indole (B1671886) synthesis, palladium-catalyzed coupling reactions, and the Leimgruber-Batcho reaction.

The Fischer indole synthesis is a widely employed and classic method for constructing the indole ring system, a core structural motif of rizatriptan. ias.ac.inmdpi.com This reaction typically involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. mdpi.com In the synthesis of rizatriptan, (4-(1H-1,2,4-triazol-1-ylmethyl)phenyl)hydrazine is reacted with 4-(dimethylamino)butanal or its acetal equivalent. google.com

One of the most significant impurities generated during the Fischer indole synthesis of rizatriptan is a dimeric impurity. google.com The formation of this dimer is often attributed to the harsh acidic conditions and high temperatures employed during the reaction, which can lead to "triazole polymerization" or other side reactions. google.com The structure of this dimeric impurity has been identified as 3-[2-(N,N-dimethylamino)ethyl-2-[[3-[2-(N,N-dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1H-indol-5-yl]methyl-1H-1,2,4-triazole. Other process-related impurities that have been identified include rizatriptan-1,2-dimer and rizatriptan-2,2-dimer. researchgate.net

Table 1: Key Impurities in Fischer Indole Synthesis of Rizatriptan

| Impurity Name | Common Formation Conditions |

|---|---|

| Dimeric Impurity | High temperature and strong acid catalysis |

| Rizatriptan-1,2-dimer | Side reactions during indole formation |

Palladium-catalyzed cross-coupling reactions offer an alternative and often milder approach to the synthesis of the indole core of rizatriptan. ias.ac.in These methods can circumvent some of the issues associated with the high temperatures and harsh acidity of the Fischer indole synthesis. google.com One such approach involves a palladium-catalyzed coupling between an iodoaniline derivative and an acetylene compound. google.com For instance, a 2-iodoaniline can be reacted with an alkyne in the presence of a palladium catalyst to form an intermediate that subsequently cyclizes to the indole ring. google.com

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been utilized in the synthesis of indole derivatives. rsc.org While this method can offer good yields under milder conditions, it is not without its own set of potential impurities. Common impurities can arise from side reactions such as the homocoupling of the alkyne starting material, known as the Glaser-Hay product. rsc.org Other potential by-products include those resulting from de-iodination of the starting aryl iodide and aminolysis of ester groups if present in the molecule. rsc.org The use of a copper co-catalyst, which is common in Sonogashira reactions, can sometimes inhibit the reaction or lead to other side products. rsc.org

Table 2: Potential Impurities in Palladium-Catalyzed Rizatriptan Synthesis

| Impurity Type | Originating Reaction |

|---|---|

| Glaser-Hay Product | Homocoupling of terminal alkyne |

| De-iodination By-product | Loss of iodine from aryl iodide starting material |

The Leimgruber-Batcho indole synthesis provides another versatile route for the preparation of indoles from o-nitrotoluenes. researchgate.net This two-step process begins with the formation of an enamine from an o-nitrotoluene and a formamide acetal, such as N,N-dimethylformamide dimethyl acetal, often in the presence of an amine like pyrrolidine. researchgate.net The resulting enamine is then reductively cyclized to form the indole ring. researchgate.net This method is often favored due to its high yields and the commercial availability of the starting materials. researchgate.net

A key advantage of the Leimgruber-Batcho synthesis is that it generally proceeds under milder conditions than the Fischer indole synthesis, which can lead to a cleaner reaction profile with fewer by-products. researchgate.net However, the potential for impurity formation still exists. In the synthesis of rizatriptan using this method, the construction of the indole ring on a precursor like 2,4-dimethylnitrobenzene has been explored. ias.ac.in Low yields in certain steps have been attributed to side reactions, such as carbanion formation on multiple methyl groups of the starting material, which can reduce the yield of the desired product. researchgate.net Furthermore, subsequent steps, such as bromination, can also suffer from low yields if the indole nitrogen is unprotected. researchgate.net

Significant research has been directed towards optimizing the synthetic routes to rizatriptan to improve yield and minimize the formation of impurities. In the context of the Fischer indole synthesis, it has been discovered that the reaction is highly sensitive to temperature. google.com By carefully controlling the reaction temperature, specifically by heating the reaction mass gradually to 60-70°C, the formation of the problematic dimeric impurity can be significantly reduced to less than 3%. google.com This is a substantial improvement over older methods where the dimer could constitute a much larger percentage of the product mixture. google.com Further purification of the crude rizatriptan base by crystallization or conversion to its benzoate salt can yield a final product with a purity exceeding 99.5% and the dimeric impurity below 0.1%. google.com

For palladium-catalyzed reactions, optimization often focuses on the choice of catalyst, ligands, and reaction conditions to suppress side reactions like homocoupling. The use of copper-free Sonogashira conditions can, in some cases, improve the reaction outcome by preventing inhibition of the catalyst. rsc.org The careful control of stoichiometry, particularly limiting the amount of the alkyne component, is also crucial to minimize the formation of the Glaser-Hay homocoupling product. rsc.org

In the Leimgruber-Batcho synthesis, a modified approach using 3-methyl-4-nitrobenzoate as a starting material instead of 2,4-dimethylnitrobenzene has been shown to improve the yield of the indole ring construction to 87%. ias.ac.inresearchgate.net This strategic choice of starting material can circumvent the issue of competing side reactions and lead to a more efficient synthesis. researchgate.net

Enzymatic Biotransformation of Rizatriptan to Didemethyl Rizatriptan Hydrochloride

Following administration, rizatriptan undergoes extensive metabolism in the body, primarily mediated by the enzyme monoamine oxidase-A (MAO-A). dntb.gov.ua This enzymatic process leads to the formation of several metabolites, including the pharmacologically inactive indole acetic acid metabolite and the active N-monodesmethyl-rizatriptan. dntb.gov.ua Further N-demethylation of N-monodesmethyl-rizatriptan would lead to the formation of didemethyl rizatriptan.

Monoamine oxidase-A is a key enzyme responsible for the oxidative deamination of various biogenic amines. google.com In the case of rizatriptan, MAO-A catalyzes the primary metabolic pathway, which is oxidative deamination to the indole acetic acid derivative. dntb.gov.ua

MAO-A is also involved in the N-demethylation of rizatriptan to form N-monodesmethyl-rizatriptan. dntb.gov.ua This metabolite retains pharmacological activity similar to the parent compound. dntb.gov.ua The plasma concentrations of N-monodesmethyl-rizatriptan are approximately 14% of those of rizatriptan, and it is eliminated at a similar rate. dntb.gov.ua The formation of didemethyl rizatriptan would be a subsequent step in this N-demethylation cascade, also likely mediated by MAO-A or other demethylating enzymes. The inhibition of MAO-A by drugs like moclobemide has been shown to significantly increase the plasma concentrations of both rizatriptan and its N-monodesmethyl metabolite, confirming the central role of this enzyme in their metabolism. google.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Didemethyl Rizatriptan Hydrochloride |

| Rizatriptan |

| Rizatriptan Benzoate |

| (4-(1H-1,2,4-triazol-1-ylmethyl)phenyl)hydrazine |

| 4-(Dimethylamino)butanal |

| Dimeric Impurity (3-[2-(N,N-dimethylamino)ethyl-2-[[3-[2-(N,N-dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1H-indol-5-yl]methyl-1H-1,2,4-triazole) |

| Rizatriptan-1,2-dimer |

| Rizatriptan-2,2-dimer |

| Iodoaniline |

| 2,4-Dimethylnitrobenzene |

| N,N-Dimethylformamide dimethyl acetal |

| Pyrrolidine |

| 3-Methyl-4-nitrobenzoate |

| N-monodesmethyl-rizatriptan |

| Moclobemide |

Identification of Other Minor Metabolic Pathways

Beyond the primary metabolic route of oxidative deamination, the biotransformation of rizatriptan involves several other minor pathways. These alternative routes contribute to the diversity of metabolites formed from the parent compound. Key among these minor pathways are N-oxidation and hydroxylation, which lead to the formation of distinct metabolic products.

One of the identified minor metabolites is the N-oxide derivative of rizatriptan. This metabolite is formed through the enzymatic oxidation of a nitrogen atom within the rizatriptan molecule. Specifically, the rizatriptan N-oxide is formed in vitro by flavin-containing monooxygenase (FMO) enzymes.

Another minor biotransformation pathway is the hydroxylation of the indole ring of rizatriptan. This process results in the formation of phenolic metabolites. One such metabolite has been identified as 6-hydroxy-rizatriptan. Studies have shown that this hydroxylation is catalyzed by the cytochrome P450 enzyme, CYP2D6. The formation of these hydroxylated derivatives represents a less significant but still notable route of metabolism for rizatriptan.

The following table summarizes the key minor metabolic pathways of rizatriptan:

| Metabolic Pathway | Enzyme System | Resulting Metabolite |

| N-oxidation | Flavin-containing monooxygenase (FMO) | Rizatriptan N-oxide |

| Indole Hydroxylation | Cytochrome P450 (CYP2D6) | 6-hydroxy-rizatriptan |

Species-Specific Differences in Rizatriptan Metabolism and Didemethyl Rizatriptan Formation

The metabolism of rizatriptan, including the formation of its didemethyl metabolite, exhibits notable differences across various species. These variations are primarily due to differences in the activity and expression of the metabolic enzymes responsible for its biotransformation, particularly monoamine oxidase-A (MAO-A) and cytochrome P450 enzymes.

In humans, the primary route of rizatriptan metabolism is oxidative deamination by MAO-A, leading to the formation of the indole acetic acid metabolite. The N-demethylation pathways, which produce N-monodemethyl-rizatriptan and subsequently didemethyl-rizatriptan, are considered minor routes in humans.

In contrast, studies in animal models have revealed different metabolic profiles. For instance, in rats, while oxidative deamination is still a significant pathway, N-demethylation appears to be more prominent than in humans. The plasma concentrations of the N-monodemethyl metabolite in rats are considerably higher than those observed in humans. Consequently, the subsequent formation of didemethyl-rizatriptan may also differ.

The table below highlights some of the known species-specific differences in rizatriptan metabolism:

| Species | Primary Metabolic Pathway | Key Differences in Minor Pathways |

| Human | Oxidative deamination by MAO-A | N-demethylation is a minor pathway. |

| Rat | Oxidative deamination | N-demethylation is more significant than in humans, leading to higher plasma concentrations of N-monodemethyl-rizatriptan. |

| Dog | Oxidative deamination | The metabolic profile generally resembles that of humans. |

| Monkey | Oxidative deamination | Similar to humans, with oxidative deamination being the major route. |

These species-specific differences are crucial for the preclinical evaluation of drug candidates and for extrapolating animal data to human scenarios.

In Vitro Metabolic Studies Using Microsomal and Cellular Systems

In vitro studies utilizing subcellular fractions like liver microsomes and cellular systems have been instrumental in elucidating the specific enzymes and pathways involved in rizatriptan metabolism. These studies allow for a detailed examination of metabolic reactions in a controlled environment.

Studies using human liver microsomes have been pivotal in identifying the cytochrome P450 (CYP) enzymes responsible for the N-demethylation of rizatriptan. It has been demonstrated that multiple CYP enzymes can catalyze this reaction, including CYP3A4, CYP2C8, CYP2C19, CYP1A2, and CYP2D6. This indicates that the formation of N-monodemethyl-rizatriptan, the precursor to didemethyl-rizatriptan, is mediated by a range of enzymes, suggesting a low potential for clinically significant drug interactions involving the inhibition of a single CYP isozyme.

Further in vitro experiments have focused on the primary metabolic pathway of oxidative deamination. Studies using recombinant human monoamine oxidase (MAO) have confirmed that rizatriptan is a substrate for MAO-A. These cellular-level investigations provide direct evidence of the enzyme responsible for the major metabolic clearance of rizatriptan.

The following table summarizes findings from in vitro metabolic studies of rizatriptan:

| In Vitro System | Enzyme(s) Studied | Metabolic Pathway Investigated | Key Findings |

| Human Liver Microsomes | Cytochrome P450 (CYP) Isozymes | N-demethylation | Multiple CYP enzymes (CYP3A4, CYP2C8, CYP2C19, CYP1A2, CYP2D6) are involved in the N-demethylation of rizatriptan. |

| Recombinant Human MAO | Monoamine Oxidase-A (MAO-A) | Oxidative Deamination | Rizatriptan is a substrate for MAO-A, which is the primary enzyme for its metabolism. |

| Flavin-containing monooxygenase (FMO) | FMO | N-oxidation | The formation of the rizatriptan N-oxide metabolite is catalyzed by FMO enzymes. |

These in vitro studies provide a mechanistic understanding of the biotransformation of rizatriptan and the formation of its various metabolites, including the precursors to didemethyl-rizatriptan.

Metabolite Identification and Profiling in Drug Discovery Programs

The study of how a drug is metabolized in the body—its biotransformation—is fundamental to drug discovery. Identifying and characterizing metabolites like Didemethyl Rizatriptan provides invaluable information that guides the design of safer and more effective medicines.

A "metabolic soft spot" refers to a position on a drug molecule that is particularly susceptible to metabolic transformation. Such transformations can lead to rapid clearance of the drug from the body, reducing its duration of action, or can form active or toxic metabolites. The N,N-dimethylamino group on the ethylamine (B1201723) side chain of Rizatriptan represents a potential metabolic soft spot.

While the primary metabolic pathway for Rizatriptan is oxidative deamination by monoamine oxidase-A (MAO-A), N-demethylation by cytochrome P450 (CYP) enzymes also occurs, leading to the formation of N-Monodesmethyl Rizatriptan and, subsequently, Didemethyl Rizatriptan. nih.govresearchgate.net The identification of these N-dealkylated metabolites is a key step in elucidating the molecule's metabolic vulnerabilities. mdpi.comsemanticscholar.org In drug discovery, medicinal chemists can use this information for lead optimization. Strategies to enhance metabolic stability might involve modifying the structure to block this site of metabolism, for instance, by replacing the methyl groups with larger alkyl groups or incorporating the nitrogen into a ring structure to sterically hinder the approach of metabolizing enzymes. nedmdg.org

A thorough understanding of a drug's biotransformation pathways is critical for predicting its pharmacokinetic profile and potential for drug-drug interactions. Rizatriptan is metabolized by both MAO-A and, to a lesser extent, CYP enzymes. nih.govresearchgate.net The identification of Didemethyl Rizatriptan as a downstream metabolite confirms that sequential N-demethylation is a relevant, albeit minor, pathway.

This knowledge informs future drug design in several ways:

Avoiding Drug Interactions: Knowing that CYP enzymes are involved in this pathway alerts researchers to the potential for interactions with other drugs that inhibit or induce these enzymes.

Designing Prodrugs: In some cases, understanding metabolic pathways can lead to the design of prodrugs that are converted to the active compound in the body.

By mapping the complete metabolic fate of a drug like Rizatriptan, including the formation of minor metabolites like Didemethyl Rizatriptan, scientists can build more accurate predictive models to guide the development of new chemical entities with more desirable absorption, distribution, metabolism, and excretion (ADME) properties.

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. The systematic modification of a molecule and the subsequent measurement of its effect on a biological target, such as the 5-HT1B/1D receptors, provides a map of the chemical features required for optimal activity. nih.gov

The demethylated derivatives of Rizatriptan are exceptionally useful tools for probing the SAR of the terminal amino group, a key feature for receptor interaction in all triptans. nih.govnih.govnih.govresearchgate.netnih.gov By comparing the receptor binding affinity and functional activity of Rizatriptan (a tertiary amine), N-Monodesmethyl Rizatriptan (a secondary amine), and Didemethyl Rizatriptan (a primary amine), researchers can deduce the importance of several factors:

Steric Bulk: The progressive removal of methyl groups reduces steric hindrance at the binding site. This helps to define the size and shape of the receptor pocket that accommodates the amine.

Basicity (pKa): The basicity of the nitrogen atom changes with its substitution pattern (primary vs. secondary vs. tertiary). This affects the degree of ionization at physiological pH, which is critical for the ionic interactions that often anchor drugs to their receptor targets.

Hydrogen Bonding: A primary amine (Didemethyl Rizatriptan) has two protons available for hydrogen bonding, a secondary amine has one, and a tertiary amine has none. These differences allow scientists to determine if hydrogen bond donation from the amine nitrogen is a critical component of the binding interaction with the 5-HT1B/1D receptors. For other related receptors, it has been shown that primary amines can exhibit enhanced affinity compared to their tertiary amine counterparts, highlighting the importance of this functional group. researchgate.net

Therefore, the synthesis and pharmacological characterization of Didemethyl Rizatriptan, alongside its monomethyl counterpart, provide crucial data points that refine the SAR models for the triptan class of drugs, guiding the design of future receptor agonists with improved affinity and selectivity. researchgate.netnih.govnih.gov

Conclusion and Future Research Directions

Summary of Current Knowledge on Didemethyl Rizatriptan Hydrochloride

Didemethyl Rizatriptan, also known as N-monodesmethyl-rizatriptan, is a minor but pharmacologically active metabolite of Rizatriptan. drugbank.com Its pharmacological activity is reported to be comparable to that of its parent compound. drugbank.comfda.gov Following oral administration of Rizatriptan, the plasma concentrations of Didemethyl Rizatriptan are approximately 14% of the parent drug, and it is eliminated from the body at a similar rate. drugbank.com

The primary route of Rizatriptan metabolism is through oxidative deamination by monoamine oxidase-A (MAO-A), leading to an inactive indole (B1671886) acetic acid metabolite. drugbank.comfda.gov The formation of Didemethyl Rizatriptan represents a less significant metabolic pathway. drugbank.com

Below are the known chemical and physical properties of Didemethyl Rizatriptan and its hydrochloride salt.

| Property | Value |

| Chemical Name | 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-3-yl)ethan-1-amine Dihydrochloride (B599025) synzeal.com |

| Synonyms | N-monodesmethyl Rizatriptan Dihydrochloride |

| Molecular Formula | C13H15N5 · 2HCl synzeal.com |

| Molecular Weight | 241.3 g/mol (free base) + 2(36.5) g/mol (HCl) synzeal.com |

| CAS Number | 1016900-28-9 (HCl salt) synzeal.com |

| Appearance | Off-White Hygroscopic Solid synzeal.com |

| Solubility | Soluble in Chloroform, Methanol synzeal.com |

| pH | Basic synzeal.com |

Note: The dihydrochloride form is specified in some sources, while the user requested information on the hydrochloride. The provided data is for the dihydrochloride as it was the most specific information available.

Unexplored Research Avenues and Methodological Advancements

The current body of scientific literature presents a significant opportunity for further investigation into Didemethyl Rizatriptan Hydrochloride. A primary unexplored avenue is the comprehensive characterization of its pharmacological and toxicological profiles, independent of Rizatriptan. While its activity is stated to be "comparable" to the parent drug, the specific nuances of this comparison are not well-documented.

Methodological advancements that could be employed to explore this compound include:

High-throughput screening: To assess its binding affinity and functional activity across a wider range of serotonin (B10506) (5-HT) receptor subtypes and other potential off-target receptors.

Advanced analytical techniques: Such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to fully elucidate its structure and confirm its presence and concentrations in various biological matrices during clinical studies of Rizatriptan.

In vivo animal models: Specific studies designed to evaluate the efficacy and safety of Didemethyl Rizatriptan Hydrochloride as a standalone agent in established animal models of migraine.

Potential for Further Mechanistic Insights into 5-HT Receptor Modulation by Rizatriptan Metabolites

Does Didemethyl Rizatriptan exhibit the same receptor selectivity profile as Rizatriptan, particularly at the 5-HT1B and 5-HT1D receptor subtypes?

Are there differences in the potency and efficacy of Didemethyl Rizatriptan compared to Rizatriptan at these receptors?

Could this metabolite contribute to the therapeutic effect of Rizatriptan, or does its relatively low concentration render its contribution negligible?

Investigating these aspects could lead to a more complete picture of the pharmacodynamics of Rizatriptan and its metabolites.

Broader Implications for Triptan Drug Development and Metabolic Stability

The study of active metabolites like Didemethyl Rizatriptan has broader implications for the development of new triptan-based therapies. Understanding the metabolic pathways of existing triptans can inform the design of new drug candidates with improved metabolic stability.

Key considerations for future drug development include:

Designing molecules less susceptible to metabolism: This could lead to drugs with longer half-lives and potentially more consistent therapeutic effects.

Investigating the activity of all major metabolites: A thorough understanding of the pharmacological activity of metabolites is crucial for a complete safety and efficacy assessment of any new drug.

Exploring the potential for "prodrug" strategies: Where a parent compound is intentionally designed to be metabolized into a more active form.

Recommendations for Advanced Preclinical Investigations

To address the current knowledge gaps surrounding Didemethyl Rizatriptan Hydrochloride, the following advanced preclinical investigations are recommended:

Receptor Binding and Functional Assays: A comprehensive panel of in vitro assays to determine the binding affinities and functional activities of Didemethyl Rizatriptan Hydrochloride at all relevant 5-HT receptor subtypes.

In Vivo Pharmacokinetic and Pharmacodynamic Studies: Animal studies to determine the pharmacokinetic profile of Didemethyl Rizatriptan Hydrochloride when administered directly, and to assess its in vivo efficacy in models of migraine.

Comparative Studies with Rizatriptan: Direct head-to-head comparisons of the pharmacological and toxicological profiles of Didemethyl Rizatriptan Hydrochloride and Rizatriptan.

Metabolic Profiling: Detailed in vitro and in vivo studies to confirm the metabolic pathways of Rizatriptan and the precise contribution of Didemethyl Rizatriptan formation.

By undertaking these investigations, a more complete and nuanced understanding of the role of Didemethyl Rizatriptan Hydrochloride in the clinical profile of Rizatriptan can be achieved.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Didemethyl Rizatriptan Hydrochloride?

- Methodological Answer : Synthesis typically involves demethylation of Rizatriptan derivatives under controlled conditions. For example, grinding the precursor compound with solvents to form a homogeneous mixture, followed by purification via recrystallization or chromatography . Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight confirmation. Differential scanning calorimetry (DSC) can validate crystallinity .

Q. Which analytical techniques are validated for quantifying Didemethyl Rizatriptan Hydrochloride in pharmacokinetic studies?

- Methodological Answer : Spectrophotometric methods using oxidizing agents like N-Bromosuccinimide (NBS) and Rhodamine B have been adapted for related compounds, with linearity ranges of 2–20 µg/mL and detection limits of 0.5 µg/mL . HPLC with UV detection (λ = 225–280 nm) is preferred for plasma samples, employing C18 columns and mobile phases like acetonitrile-phosphate buffer (pH 3.0). Method validation must include specificity, accuracy (recovery >95%), and precision (RSD <2%) .

Q. How are genotoxic impurities controlled during the synthesis of Didemethyl Rizatriptan Hydrochloride?

- Methodological Answer : Impurity profiling involves preparative chromatography with adsorbents selected based on physicochemical descriptors (e.g., polarity, solubility). For example, isostructural impurities in Rizatriptan derivatives are removed using silica gel columns and gradient elution with methanol-water mixtures. Quantification via LC-MS/MS ensures limits adhere to ICH Q3A guidelines (<0.15% for unknown impurities) .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for Didemethyl Rizatriptan Hydrochloride be resolved?

- Methodological Answer : Use population pharmacokinetic (PopPK) modeling to account for inter-subject variability. Incorporate covariates like hepatic enzyme activity (CYP3A4/5) and renal clearance rates. Bayesian estimation or nonlinear mixed-effects modeling (e.g., NONMEM) can reconcile discrepancies between in vitro metabolic stability assays and in vivo plasma concentration-time curves .

Q. What experimental designs are optimal for studying the compound’s stability under stress conditions?

- Methodological Answer : Forced degradation studies should include acid/base hydrolysis (0.1M HCl/NaOH, 60°C), oxidative stress (3% H2O2), and photolysis (ICH Q1B guidelines). Degradation products are monitored via UPLC-PDA, with mass balance calculations to ensure analytical method robustness. Stability-indicating methods must achieve resolution >2.0 between peaks of degradation products and the analyte .

Q. How can metabolic pathway contradictions (e.g., competing oxidation vs. glucuronidation) be addressed in preclinical studies?

- Methodological Answer : Use isotope-labeled tracer techniques (e.g., <sup>14</sup>C-Didemethyl Rizatriptan) to track metabolite formation in hepatocyte incubations. Combine with enzyme inhibition assays (CYP450 isoform-specific inhibitors) and recombinant enzyme systems to delineate primary pathways. Conflicting data may arise from species-specific metabolism; cross-validate findings using humanized liver mouse models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.